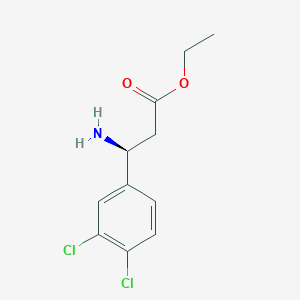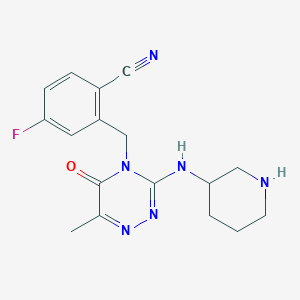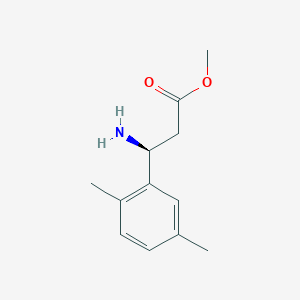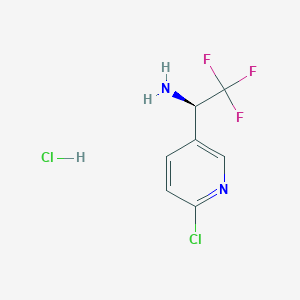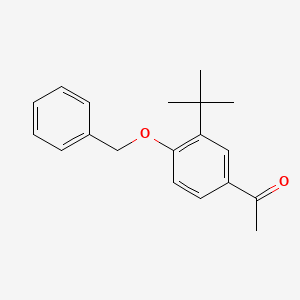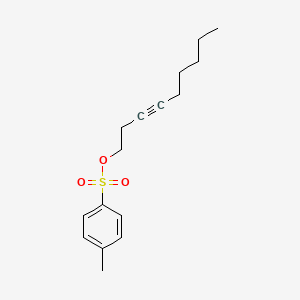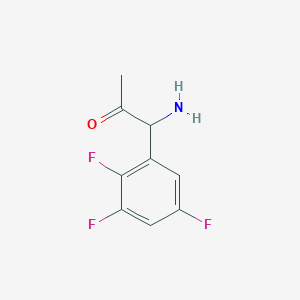
1-Amino-1-(2,3,5-trifluorophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,3,5-trifluorophenyl)acetone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol This compound is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetone backbone
Preparation Methods
The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize advanced technologies and equipment to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
1-Amino-1-(2,3,5-trifluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
1-Amino-1-(2,3,5-trifluorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorophenyl group makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.
Comparison with Similar Compounds
1-Amino-1-(2,3,5-trifluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4,6-trifluorophenyl)acetone: This compound has a different substitution pattern on the phenyl ring, which can lead to variations in reactivity and biological activity.
1-Amino-1-(2,3,4-trifluorophenyl)acetone: The position of the fluorine atoms affects the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-amino-1-(2,3,5-trifluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-3,9H,13H2,1H3 |
InChI Key |
XDTDDZZDFRGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC(=C1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)
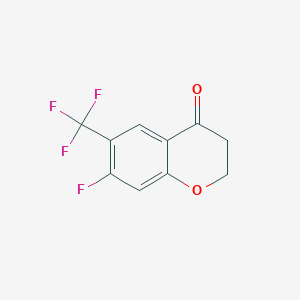
![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)
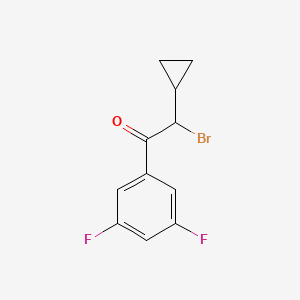
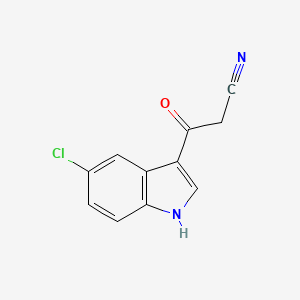
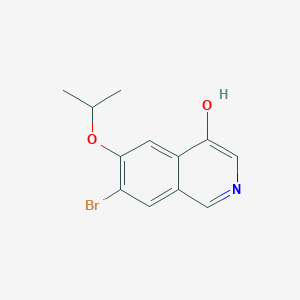
![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)
